The Structure of Lacto-N-triose II: A Technical Guide
The Structure of Lacto-N-triose II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-triose II (LNT II) is a neutral trisaccharide and a fundamental core structure of human milk oligosaccharides (HMOs).[1][2] As a precursor for the biosynthesis of more complex HMOs, such as lacto-N-tetraose, LNT II is of significant interest in the fields of infant nutrition, gut microbiome research, and therapeutics.[1][3] This oligosaccharide has demonstrated potential nutraceutical properties, including the promotion of beneficial gut bacteria and the regulation of the infant immune system.[1] An in-depth understanding of its structure is crucial for research and development in these areas.
This technical guide provides a detailed overview of the chemical structure of lacto-N-triose II, methods for its characterization, and relevant physicochemical data.
Chemical Structure and Nomenclature
Lacto-N-triose II is composed of three monosaccharide units linked by glycosidic bonds. Its systematic IUPAC name is 2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→3)-β-D-galactopyranosyl-(1→4)-D-glucose .[4][5]
The structure is commonly abbreviated as GlcNAcβ1-3Galβ1-4Glc .[1][6] This notation indicates:
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An N-acetylglucosamine (GlcNAc) unit linked via a β(1→3) glycosidic bond to a galactose (Gal) unit.
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The galactose unit is, in turn, linked to a glucose (Glc) unit via a β(1→4) glycosidic bond.
The terminal glucose unit can exist in equilibrium between its cyclic (pyranose) and open-chain aldehyde forms.
Physicochemical and Quantitative Data
Lacto-N-triose II is typically a white, solid powder at room temperature.[5] A summary of its key quantitative data is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₃₅NO₁₆ |
| Molecular Weight | 545.49 g/mol |
| Monoisotopic Mass | 545.19558403 Da |
| HPLC Retention Time | ~8.34 minutes (Under specific conditions) |
| Mass Spectrometry m/z | 546.19 [M+H]⁺ (Positive ion mode) |
Structural Visualization
The following diagram illustrates the chemical structure of lacto-N-triose II, showing the connectivity of the monosaccharide units and the stereochemistry of the glycosidic linkages.
Caption: Connectivity diagram of Lacto-N-triose II.
Experimental Protocols for Structural Characterization
The structural elucidation and routine analysis of lacto-N-triose II rely on several key analytical techniques. The following are detailed methodologies for these experiments.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly with Hydrophilic Interaction Liquid Chromatography (HILIC), is a robust method for the separation and quantification of oligosaccharides.
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Instrumentation: An HPLC system equipped with a fluorescence or evaporative light scattering detector (ELSD).
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Column: A HILIC column with an amide-bonded stationary phase (e.g., 2.1 x 150 mm, 2.5 µm particle size).
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Mobile Phase A: Acetonitrile.
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Mobile Phase B: 50 mM ammonium formate in water, pH 4.4.
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Gradient Elution:
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Start with a high concentration of Mobile Phase A (e.g., 80%).
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Run a linear gradient to decrease Mobile Phase A to approximately 40% over 30-40 minutes.
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Hold for 5 minutes.
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Return to initial conditions and equilibrate for 10-15 minutes.
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-
Flow Rate: 0.3 - 0.5 mL/min.
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Column Temperature: 30-40 °C.
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Sample Preparation: Dissolve the lacto-N-triose II sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a final concentration of 1-10 mg/mL. Filter through a 0.22 µm syringe filter before injection.
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Detection:
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Fluorescence (with labeling): For enhanced sensitivity, samples can be derivatized with a fluorescent tag like 2-aminobenzamide (2-AB). Excitation at ~330 nm and emission at ~420 nm.
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ELSD: Drift tube temperature at 50-60 °C, nebulizer gas (Nitrogen) pressure at 3-4 bar.
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Mass Spectrometry (MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a powerful technique for determining the molecular weight of glycans.
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Instrumentation: A MALDI-TOF mass spectrometer.
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Matrix: 2,5-dihydroxybenzoic acid (DHB) is a common matrix for neutral oligosaccharides. Prepare a saturated solution of DHB in 50% acetonitrile, 0.1% trifluoroacetic acid.
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Sample Preparation:
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Mix 1 µL of the lacto-N-triose II sample (0.1-1 mg/mL in water) with 1 µL of the DHB matrix solution directly on the MALDI target plate.
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Allow the mixture to air dry completely at room temperature, forming a crystalline matrix with the embedded analyte.
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-
Data Acquisition:
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Mode: Positive ion reflectron mode.
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Laser: Nitrogen laser (337 nm).
-
Mass Range: m/z 500-1000.
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Calibration: Calibrate the instrument using a known oligosaccharide standard mixture.
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Data Analysis: The resulting spectrum should show a prominent peak corresponding to the sodium adduct of lacto-N-triose II ([M+Na]⁺) at m/z ~568.5, and a protonated molecule ([M+H]⁺) at m/z ~546.5.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the complete structural elucidation of oligosaccharides, providing information on monosaccharide composition, anomeric configuration, and glycosidic linkages.
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Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.
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Sample Preparation: Dissolve 2-5 mg of lacto-N-triose II in 0.5 mL of deuterium oxide (D₂O, 99.96%). Lyophilize and re-dissolve in D₂O two to three times to exchange all labile protons with deuterium.
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Experiments:
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1D ¹H NMR: Provides a fingerprint of the sample. Anomeric protons typically resonate in the 4.4-5.5 ppm region. The N-acetyl group protons of GlcNAc appear around 2.0-2.1 ppm.
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2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within each monosaccharide ring system.
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2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Establishes the complete spin system for each monosaccharide residue, starting from the anomeric proton.
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2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This is crucial for assigning the carbon resonances.
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2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is the key experiment for determining the glycosidic linkages by observing correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue.
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2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons, confirming inter-residue linkages and providing information about the 3D conformation.
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Data Analysis: The combination of these spectra allows for the complete assignment of all proton and carbon signals and the unambiguous determination of the GlcNAcβ1-3Galβ1-4Glc structure.
References
- 1. 3.4. N-glycan Analysis by MALDI-ToF Mass Spectrometry [bio-protocol.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lcms.cz [lcms.cz]
- 4. High-Throughput Glycan Screening Using MALDI-TOF-MS - CD BioGlyco [bioglyco.com]
- 5. Analysis of N- and O-Linked Glycans from Glycoproteins Using MALDI-TOF Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. shodexhplc.com [shodexhplc.com]
